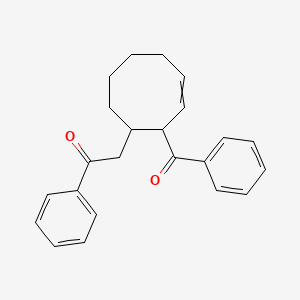![molecular formula C33H32Ge B14271520 Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane CAS No. 169480-47-1](/img/structure/B14271520.png)
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is a complex organogermanium compound It features a germane core bonded to two indenyl groups, one of which is substituted with a naphthyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane typically involves the reaction of germane derivatives with substituted indenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route might involve the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The indenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield germanium dioxide, while substitution reactions could produce a variety of substituted indenyl or naphthyl derivatives.
Applications De Recherche Scientifique
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism by which Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylgermane: A simpler organogermanium compound with similar reactivity but lacking the complex indenyl and naphthyl substituents.
Indenylgermane: Contains the indenyl group but lacks the additional naphthyl and methyl substitutions.
Naphthylgermane: Features the naphthyl group but not the indenyl or methyl groups.
Uniqueness
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is unique due to its combination of indenyl, naphthyl, and methyl groups bonded to a germane core. This unique structure imparts specific chemical and physical properties that are not found in simpler organogermanium compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
169480-47-1 |
|---|---|
Formule moléculaire |
C33H32Ge |
Poids moléculaire |
501.2 g/mol |
Nom IUPAC |
diethyl-(1H-inden-1-yl)-(2-methyl-4-naphthalen-1-yl-1H-inden-1-yl)germane |
InChI |
InChI=1S/C33H32Ge/c1-4-34(5-2,32-21-20-25-13-7-9-16-27(25)32)33-23(3)22-31-29(18-11-19-30(31)33)28-17-10-14-24-12-6-8-15-26(24)28/h6-22,32-33H,4-5H2,1-3H3 |
Clé InChI |
VDGHOFLBGMERAH-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(C1C=CC2=CC=CC=C12)C3C(=CC4=C(C=CC=C34)C5=CC=CC6=CC=CC=C65)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


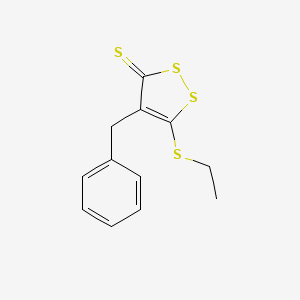
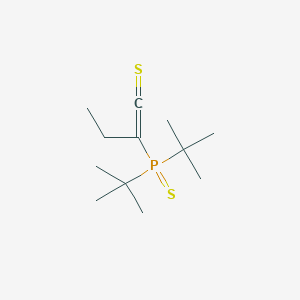
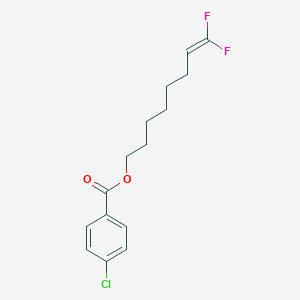
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

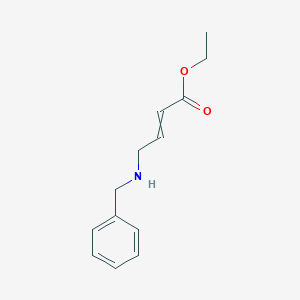
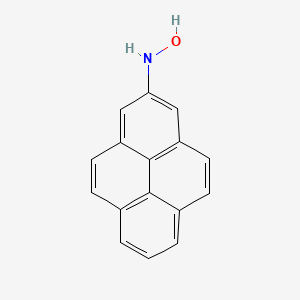
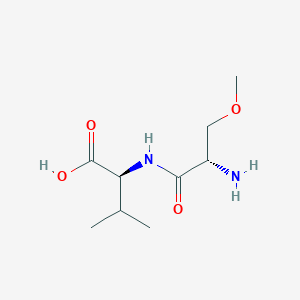
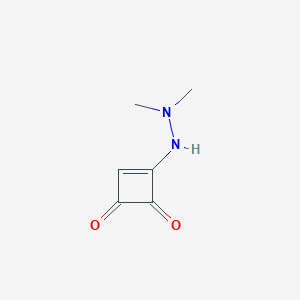
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
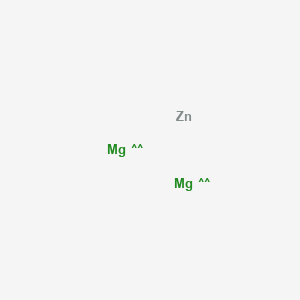
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
